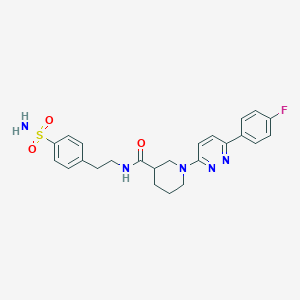
(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. One such method involves the microwave-assisted synthesis of benzofuran-3(2H)-ones . Another method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents .Molecular Structure Analysis
The molecular structure of this compound is unique and suitable for various studies, including drug development, organic synthesis, and spectroscopy analysis.Chemical Reactions Analysis
Benzofuran compounds are involved in various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Applications De Recherche Scientifique
Synthesis and Biological Activity
Researchers have developed methods for the synthesis of benzofuran derivatives, aiming to explore their potential biological activities. For instance, a study by Gao et al. (2013) on the synthesis of (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one showcased its application as a PET probe for imaging the enzyme PIM1, indicating its significance in medical imaging and potential in cancer research (Gao, Wang, Miller, & Zheng, 2013).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of benzofuran derivatives have been the focus of numerous studies. A notable example is the work by Ostrowska et al. (2013), which involved the microwave-assisted preparation of O-alkylamino benzofurancarboxylates and their evaluation for antimicrobial activity. This study highlighted the potential of these compounds to inhibit the growth of a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Ostrowska, Hejchman, Wolska, Kruszewska, & Maciejewska, 2013).
Chemical Synthesis and Modification
The chemical synthesis and modification of benzofuran compounds are crucial for expanding their applications. For example, the practical synthesis of CCR5 antagonists incorporating benzofuran units has been developed, demonstrating the versatility of these compounds in creating therapeutically relevant molecules (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Estrogen Receptor Binding
Benzofuran derivatives have also been studied for their binding affinity to the estrogen receptor, indicating their potential in hormone-related research and therapy. Halabalaki et al. (2000) isolated new 2-phenyl-benzofurans from Onobrychis ebenoides and evaluated their estrogen receptor affinity, showcasing the relevance of these compounds in studying hormone interactions and possibly in designing drugs targeting estrogen receptors (Halabalaki, Aligiannis, Papoutsi, Mitakou, Moutsatsou, Sekeris, & Skaltsounis, 2000).
Orientations Futures
Research on natural products containing benzofuran has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . These substances are potential natural drug lead compounds .
Propriétés
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-3-23(4-2)15-18-19(24)14-13-17-21(25)20(26-22(17)18)12-8-11-16-9-6-5-7-10-16/h5-14,24H,3-4,15H2,1-2H3/b11-8+,20-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUAMCBINYQIFH-HGZPKWKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3)C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3)/C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)
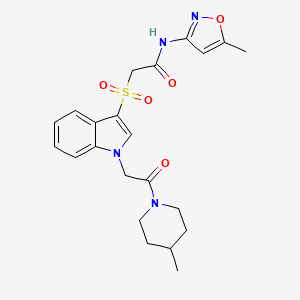
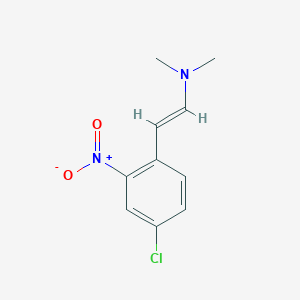
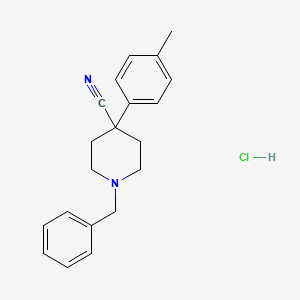

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)
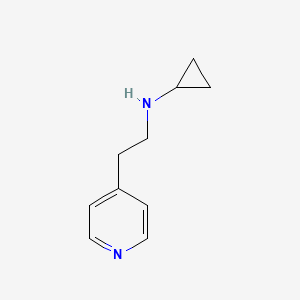

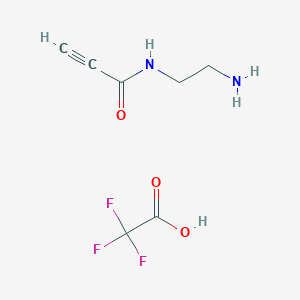
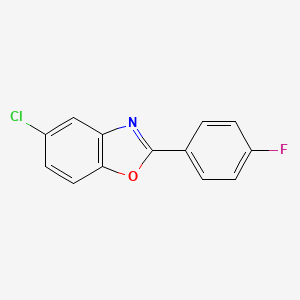
![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)
